molecular formula C16H13N B157207 3,4-DIPHENYL-PYRROLE CAS No. 1632-48-0

3,4-DIPHENYL-PYRROLE

Cat. No.: B157207
CAS No.: 1632-48-0
M. Wt: 219.28 g/mol
InChI Key: YWPLWDGXYMKCJR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Compounds with a similar pyrrole ring structure have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that the phenyl groups at the 3,4-positions of the pyrrole ring prevent their molecules from close packing and are helpful for aggregated emission . This suggests that the compound may interact with its targets in a way that influences the spatial arrangement of molecules, potentially affecting their function.

Biochemical Pathways

Compounds with similar pyrrole and pyrazine rings have been found to exhibit various biological activities, indicating that they may affect multiple pathways . For instance, pyrrolopyrazine derivatives have shown more activity on kinase inhibition, suggesting that they may affect signaling pathways involving kinases .

Pharmacokinetics

It is known that compounds with a similar pyrrole ring structure are highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.

Result of Action

The compound’s potential to prevent close packing of molecules and influence aggregated emission suggests that it may have effects at the molecular level that could translate to observable cellular effects.

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-DIPHENYL-PYRROLE can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones with ammonia or primary amines under acidic conditions . Another method includes the reaction of phenyl-substituted acetylenes with azides in the presence of a copper catalyst, leading to the formation of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

3,4-diphenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPLWDGXYMKCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492638
Record name 3,4-Diphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-48-0
Record name 3,4-Diphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 3,4-Diphenyl-1H-pyrrole has the molecular formula C16H13N and a molecular weight of 219.28 g/mol.

A: While the provided research papers don't delve deeply into specific spectroscopic details for the base 3,4-Diphenyl-1H-pyrrole structure, various derivatives have been characterized using techniques like X-ray crystallography [, , , ]. For instance, the crystal structure of N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide, a derivative, has been determined []. Additionally, mass spectrometry played a crucial role in elucidating the reaction mechanism of a Mn(II) promoted domino reaction involving a 3,4-Diphenyl-1H-pyrrole derivative [].

A: Research indicates that N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones exhibit cytostatic activity []. A series of these derivatives were synthesized, and their structure-cytostatic activity relationship was investigated []. Further studies explored the anti-inflammatory activities of 1-(4-(Dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogs in lipopolysaccharide-induced BV2 cells []. These studies highlight the impact of N-substitutions on the biological activity of the compound.

A: Derivatives of 3,4-Diphenyl-1H-pyrrole, specifically 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles, exhibit diverse coordination chemistry with transition metals [, ]. These ligands can form octahedral complexes with cobalt(II) and nickel(II) involving deprotonated pyrrole and amide nitrogen atoms []. They also coordinate with copper, leading to intriguing ring-closure reactions and the formation of benzothiazole sidearms in certain cases [].

A: Research suggests the potential use of 3,4-Diphenyl-1H-pyrrole derivatives as extractants for metal ions []. For example, a dual-host system incorporating 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid bis-[(2-dibutylamino-ethyl)-amide] and a commercially available oxime extractant demonstrated improved extraction of nickel(II) sulfate compared to single extractant systems [].

A: While the provided research doesn't offer specific details on the general stability of 3,4-Diphenyl-1H-pyrrole, it highlights the stability of a dinuclear tetrasubstituted pyrrole Manganese(II) complex, formed through a domino reaction with a benzo[d]thiazole-2-methylamine derivative []. This suggests potential stability within certain metal complexes. Further research is needed to understand the broader stability and compatibility of 3,4-Diphenyl-1H-pyrrole and its various derivatives.

A: The research highlights the use of X-ray crystallography for structural characterization of 3,4-Diphenyl-1H-pyrrole derivatives and their metal complexes [, , , ]. Additionally, NMR spectroscopy plays a crucial role in investigating anion recognition properties and determining association constants []. Mass spectrometry, particularly time-dependent mass spectrometry, proves valuable in deciphering reaction mechanisms and identifying intermediates in reactions involving these compounds [].

A: Research indicates that the organic skeleton 2,2',2'',2'''-(1H-pyrrole-2,3,4,5-tetrayl)tetrakis(benzo[d]thiazole) (HP), derived from a 3,4-Diphenyl-1H-pyrrole derivative, shows a higher fluorescent quantum yield (52%) compared to the 3,4-diphenyl substituted analog 2,2'-(3,4-diphenyl-1H-pyrrole-2,5-diyl)bis(benzo[d]thiazole) (DPB) (42%) []. This finding suggests potential applications of these derivatives in fluorescent materials.

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